molecular formula C23H20FN5O B14111966 2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No.: B14111966
M. Wt: 401.4 g/mol
InChI Key: WCVMRMKKXBDHHM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrazine family, a class of fused heterocyclic structures known for their diverse pharmacological activities . Its core framework consists of a pyrazolo[1,5-a]pyrazine fused with a triazolo[3,4-c]pyrazine ring. Key substituents include:

  • 4-Fluorobenzyl group at position 2: Enhances metabolic stability and lipophilicity.

The compound is hypothesized to exhibit kinase inhibition, antimicrobial, or anticancer properties based on structural analogs .

Properties

Molecular Formula

C23H20FN5O

Molecular Weight

401.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-11-(4-propan-2-ylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

InChI

InChI=1S/C23H20FN5O/c1-15(2)17-5-7-18(8-6-17)20-13-21-22-26-29(14-16-3-9-19(24)10-4-16)23(30)27(22)11-12-28(21)25-20/h3-13,15H,14H2,1-2H3

InChI Key

WCVMRMKKXBDHHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=C(C=C5)F)C3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups.

Scientific Research Applications

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents Molecular Weight Notable Activities
Target Compound Pyrazolo-triazolo-pyrazine 2-(4-Fluorobenzyl), 9-(4-Isopropylphenyl) ~478.5 (estimated) Kinase inhibition (hypothesized)
9-(4-Fluorophenyl)-2-{2-[4-(2-Fluorophenyl)Piperazino]-2-Oxoethyl} Analog () Pyrazolo-triazolo-pyrazine 9-(4-Fluorophenyl), 2-{piperazino-oxoethyl} ~567.5 Antimicrobial, anticancer
Ethyl 3-(2-((9-(4-Fluorophenyl)Pyrazolo-Triazolo-Pyrazin-3-yl)Thio)Acetamido)Benzoate () Pyrazolo-triazolo-pyrazine Thioacetamido-benzoate, 9-(4-Fluorophenyl) 514.5 Kinase inhibition, receptor modulation
N-(2,6-Dimethylphenyl)-2-((9-(4-Methoxyphenyl)Pyrazolo-Triazolo-Pyrazin-3-yl)Thio)Acetamide () Pyrazolo-triazolo-pyrazine 9-(4-Methoxyphenyl), thioacetamide 458.5 Unknown (structural focus)
2-(4-Fluorobenzyl)-8-(Piperazin-1-yl)-[1,2,4]Triazolo[4,3-a]Pyrazin-3(2H)-One () Triazolo-pyrazine 4-Fluorobenzyl, piperazine ~370.4 Receptor modulation (e.g., serotonin/dopamine)
Key Observations:
  • Substituent Impact : Fluorine atoms and aromatic groups (e.g., 4-fluorophenyl, isopropylphenyl) improve metabolic stability and binding affinity. Piperazine-containing analogs (e.g., ) exhibit enhanced solubility but may target different receptors .
  • Core Modifications : Compounds with pyrazolo[3,4-d]pyrimidine cores () or triazolo[4,3-a]pyrazines () show divergent bioactivities compared to the target compound’s fused triazolo-pyrazine system .
Table 2: Bioactivity Profiles of Selected Analogs
Compound Biological Activity Mechanism Unique Feature
Target Compound Hypothesized kinase inhibition ATP-binding site competition 4-Isopropylphenyl enhances selectivity for hydrophobic kinase pockets
Ethyl 3-(2-((9-(4-Fluorophenyl)Pyrazolo-Triazolo-Pyrazin-3-yl)Thio)Acetamido)Benzoate () Kinase inhibition (e.g., EGFR) Thioether linkage stabilizes enzyme interactions Benzoate group aids membrane permeability
9-(3,4-Dimethylphenyl)-2-{Piperazino-Oxoethyl} Analog () Anticancer (cell line studies) Apoptosis induction via caspase-3 activation Piperazine moiety improves solubility
2-(4-Fluorobenzyl)-8-(Piperazin-1-yl)-Triazolo[4,3-a]Pyrazin-3(2H)-One () Neurotransmitter receptor modulation Binds to 5-HT2A/D2 receptors Simplified core lacks pyrazolo fusion, reducing steric hindrance
Key Findings:
  • Fluorine and Aromatic Groups : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) are common in kinase inhibitors due to their electron-withdrawing effects and hydrophobic interactions .
  • Steric Effects : The 4-isopropylphenyl group in the target compound may limit off-target interactions compared to smaller substituents (e.g., methoxy or methyl groups) .

Biological Activity

The compound 2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19FN4
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have demonstrated that compounds with pyrazolo and triazole moieties exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (K-562) cells.

  • Apoptosis Induction : The compound has been shown to promote apoptosis through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and p53 and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Cell Proliferation : The MTT assay results indicated that the compound significantly inhibits cell proliferation in cancer cell lines with IC50 values lower than those of standard chemotherapeutics like cisplatin .
  • Autophagy Activation : Studies have indicated that this compound can trigger autophagy, characterized by increased formation of autophagosomes and expression of beclin-1 .

Comparative Activity Table

CompoundCancer Cell LineIC50 Value (μM)Mechanism
This compoundMCF-7<10Apoptosis induction
This compoundMDA-MB-231<10Autophagy activation
CisplatinMCF-7~15DNA cross-linking

Study 1: Anticancer Activity Evaluation

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of pyrazolo[1,5-a][1,2,4]triazole and evaluated their anticancer activities. The lead compound exhibited potent cytotoxic effects against breast cancer cell lines with a mechanism involving the inhibition of the EGFR/AKT signaling pathway .

Study 2: Mechanistic Insights into Apoptosis

Another study focused on the apoptotic pathways activated by the compound. It was found that treatment led to a significant increase in reactive oxygen species (ROS), which is known to induce apoptosis through mitochondrial pathways . This highlights the potential for developing this compound as a therapeutic agent targeting specific apoptotic mechanisms.

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